molecular formula C9H8Br2N4O4 B12769149 (2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone CAS No. 75881-10-6

(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone

Cat. No.: B12769149
CAS No.: 75881-10-6
M. Wt: 395.99 g/mol
InChI Key: XJGAPHQEUCGRST-NUXHKYFFSA-N
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Description

(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[54002,6]undecane-3,5,8,10-tetrone is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of bromine atoms and other functional groups. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R,7R)-2,6-dichloro-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone: Similar structure but with chlorine atoms instead of bromine.

    (2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone: A variant with different substituents on the tricyclic core.

Uniqueness

The uniqueness of (2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[54002,6]undecane-3,5,8,10-tetrone lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

75881-10-6

Molecular Formula

C9H8Br2N4O4

Molecular Weight

395.99 g/mol

IUPAC Name

(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone

InChI

InChI=1S/C9H8Br2N4O4/c1-13-4(16)3-8(10)5(17)12-6(18)9(8,11)15(3)14(2)7(13)19/h3H,1-2H3,(H,12,17,18)/t3-,8-,9-/m1/s1

InChI Key

XJGAPHQEUCGRST-NUXHKYFFSA-N

Isomeric SMILES

CN1C(=O)[C@@H]2[C@]3(C(=O)NC(=O)[C@]3(N2N(C1=O)C)Br)Br

Canonical SMILES

CN1C(=O)C2C3(C(=O)NC(=O)C3(N2N(C1=O)C)Br)Br

Origin of Product

United States

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